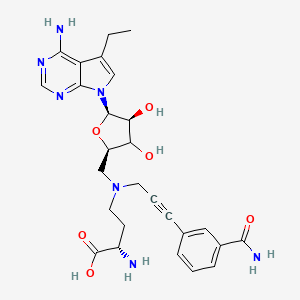
Entrectinib-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Entrectinib-d4 is a deuterated form of entrectinib, a potent inhibitor of tropomyosin receptor tyrosine kinases A, B, and C, proto-oncogene tyrosine-protein kinase ROS1, and anaplastic lymphoma kinase. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of entrectinib, as the deuterium atoms can provide insights into the drug’s behavior in biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of entrectinib-d4 involves the incorporation of deuterium atoms into the molecular structure of entrectinib. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium oxide or deuterated solvents, under specific reaction conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis of entrectinib can result in the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Deuterium Gas: Utilizing deuterium gas in the hydrogenation steps to replace hydrogen atoms with deuterium.
Catalysts: Employing specific catalysts that facilitate the incorporation of deuterium atoms into the molecular structure.
Analyse Des Réactions Chimiques
Types of Reactions
Entrectinib-d4 can undergo various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms using reducing agents.
Substitution: Substitution reactions can replace specific functional groups in this compound with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents can be used for reduction reactions.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound.
Applications De Recherche Scientifique
Entrectinib-d4 has several scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of entrectinib in biological systems.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites of entrectinib.
Drug-Drug Interactions: Assessing potential interactions between entrectinib and other drugs.
Biological Studies: Understanding the biological effects and mechanisms of action of entrectinib in various cell lines and animal models.
Mécanisme D'action
Entrectinib-d4, like entrectinib, functions as an ATP competitor to inhibit tropomyosin receptor tyrosine kinases A, B, and C, proto-oncogene tyrosine-protein kinase ROS1, and anaplastic lymphoma kinase. These kinases are involved in cell proliferation and survival pathways. Inhibition of these kinases suppresses cancer cell proliferation and promotes apoptosis, leading to the reduction of tumor growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Alectinib: Another anaplastic lymphoma kinase inhibitor used in the treatment of non-small cell lung cancer.
Ceritinib: A selective anaplastic lymphoma kinase inhibitor with similar applications.
Lorlatinib: An anaplastic lymphoma kinase inhibitor with a broader range of targets.
Uniqueness
Entrectinib-d4 is unique due to its deuterated nature, which allows for detailed pharmacokinetic and metabolic studies. The incorporation of deuterium atoms can provide insights into the stability, bioavailability, and metabolic pathways of entrectinib, making it a valuable tool in drug development and research.
Propriétés
Formule moléculaire |
C31H34F2N6O2 |
|---|---|
Poids moléculaire |
564.7 g/mol |
Nom IUPAC |
N-[5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-yl]-4-(4-methylpiperazin-1-yl)-2-[(3,3,5,5-tetradeuteriooxan-4-yl)amino]benzamide |
InChI |
InChI=1S/C31H34F2N6O2/c1-38-8-10-39(11-9-38)25-3-4-26(29(19-25)34-24-6-12-41-13-7-24)31(40)35-30-27-17-20(2-5-28(27)36-37-30)14-21-15-22(32)18-23(33)16-21/h2-5,15-19,24,34H,6-14H2,1H3,(H2,35,36,37,40)/i6D2,7D2 |
Clé InChI |
HAYYBYPASCDWEQ-KXGHAPEVSA-N |
SMILES isomérique |
[2H]C1(COCC(C1NC2=C(C=CC(=C2)N3CCN(CC3)C)C(=O)NC4=NNC5=C4C=C(C=C5)CC6=CC(=CC(=C6)F)F)([2H])[2H])[2H] |
SMILES canonique |
CN1CCN(CC1)C2=CC(=C(C=C2)C(=O)NC3=NNC4=C3C=C(C=C4)CC5=CC(=CC(=C5)F)F)NC6CCOCC6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


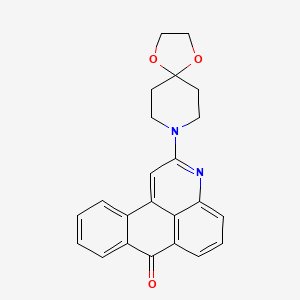

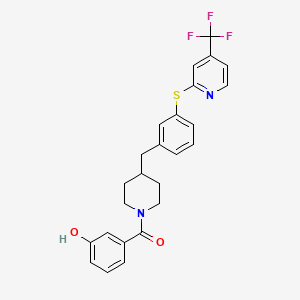
![4-[4-[(1S,5R)-3,8-diazabicyclo[3.2.1]octan-3-yl]-8-fluoro-2-[[(3S,4E)-4-(fluoromethylidene)-1,3-dimethylpiperidin-3-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol](/img/structure/B15136462.png)


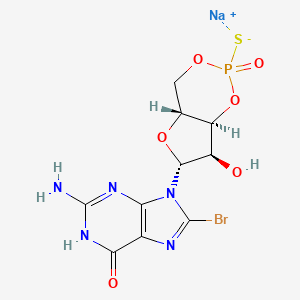
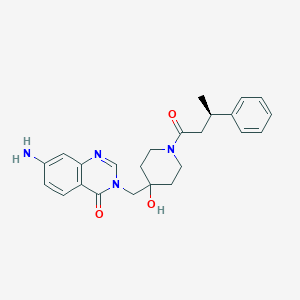
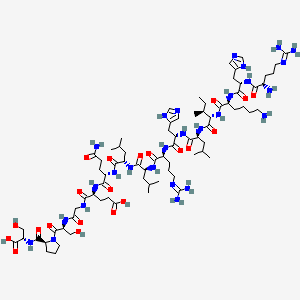
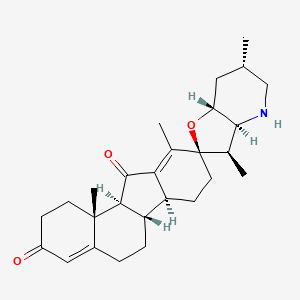
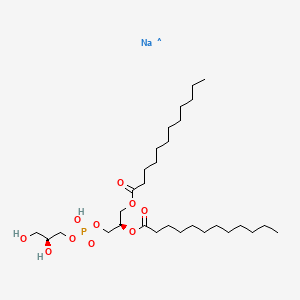
cyclohexa-1,3,5-triene-1-carbonyl]amino]pentanedioic acid](/img/structure/B15136499.png)
![(10S,23S)-23-amino-18-chloro-10-ethyl-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione](/img/structure/B15136505.png)
